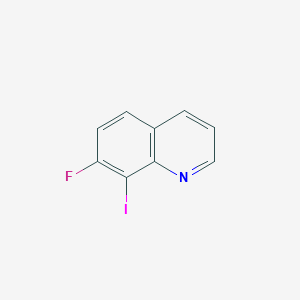

7-Fluoro-8-iodoquinoline

Beschreibung

7-Fluoro-8-iodoquinoline is a halogenated quinoline derivative featuring fluorine and iodine substituents at the 7th and 8th positions of the quinoline ring, respectively. Quinoline derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework, which enables diverse chemical reactivity and biological activity .

The molecular formula of 7-Fluoro-8-iodoquinoline can be inferred as C₉H₅FIN (replacing chlorine in 7-Chloro-8-fluoroquinoline (C₉H₅ClFN) with iodine ). This substitution significantly increases molecular weight (iodine: ~126.9 g/mol vs. chlorine: ~35.45 g/mol), impacting physical properties such as solubility and melting point.

Eigenschaften

Molekularformel |

C9H5FIN |

|---|---|

Molekulargewicht |

273.05 g/mol |

IUPAC-Name |

7-fluoro-8-iodoquinoline |

InChI |

InChI=1S/C9H5FIN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H |

InChI-Schlüssel |

GJLBTJWVABDGKH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C(C=C2)F)I)N=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Fluor-8-iodchinolin beinhaltet typischerweise die Halogenierung von Chinolinderivaten. Eine gängige Methode ist die nucleophile Substitutionsreaktion, bei der ein Fluoratom in den Chinolinring eingeführt wird, gefolgt von der Iodierung an der 8. Position. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Fluorierungsmitteln wie Selectfluor und Iodierungsmitteln wie Iod oder N-Iodosuccinimid (NIS) bei kontrollierten Temperaturen und Lösungsmitteln .

Industrielle Produktionsmethoden: Die industrielle Produktion von 7-Fluor-8-iodchinolin kann großtechnische Halogenierungsprozesse mit automatisierten Reaktoren beinhalten, um eine präzise Steuerung der Reaktionsbedingungen zu gewährleisten. Die Verwendung von Durchflussreaktoren kann die Effizienz und Ausbeute der Verbindung verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: 7-Fluor-8-iodchinolin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Fluor- und Iodatome können mit anderen funktionellen Gruppen unter Verwendung von nucleophilen oder elektrophilen Reagenzien substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Chinolinderivate zu bilden.

Kreuzkupplungsreaktionen: Das Iodatom ermöglicht Kreuzkupplungsreaktionen wie Suzuki- oder Heck-Reaktionen, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) in polaren aprotischen Lösungsmitteln.

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Kreuzkupplung: Palladiumkatalysatoren (Pd) mit Basen wie Kaliumcarbonat (K2CO3) in Lösungsmitteln wie Dimethylformamid (DMF).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinoline mit potenziellen biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

7-Fluor-8-iodchinolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Wird auf seine potenziellen antibakteriellen, antiviralen und anticancerigen Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung von Materialien wie Flüssigkristallen und Farbstoffen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Fluor-8-iodchinolin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Das Fluoratom verbessert die Fähigkeit der Verbindung, starke Wasserstoffbrückenbindungen zu bilden und mit aktiven Zentren von Enzymen zu interagieren.

Ähnliche Verbindungen:

7-Fluorchinolin: Ihm fehlt das Iodatom, was zu unterschiedlicher Reaktivität und biologischen Eigenschaften führt.

8-Iodchinolin: Ihm fehlt das Fluoratom, was seine Wasserstoffbrückenbindung und Wechselwirkung mit biologischen Zielstrukturen beeinflusst.

7-Chlor-8-iodchinolin: Ähnliche Struktur, aber mit Chlor anstelle von Fluor, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Einzigartigkeit: 7-Fluor-8-iodchinolin ist einzigartig aufgrund des Vorhandenseins von sowohl Fluor- als auch Iodatomen, die eine besondere chemische Reaktivität und potenzielle biologische Aktivitäten verleihen. Die Kombination dieser Halogene erhöht seine Vielseitigkeit in der synthetischen Chemie und sein Potenzial als Pharmakophor in der medizinischen Chemie.

Wirkmechanismus

The mechanism of action of 7-Fluoro-8-iodoquinoline involves its interaction with specific molecular targets The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 7-Fluoro-8-iodoquinoline and Analogs

*Estimated based on substituent contributions.

Halogen Substitution Effects

- Electronic and Steric Effects: The electron-withdrawing fluorine at position 7 and bulky iodine at position 8 create a polarized quinoline ring, enhancing electrophilic substitution reactivity at electron-rich positions (e.g., para to fluorine). This contrasts with 7-Chloro-8-fluoroquinoline, where smaller chlorine may reduce steric hindrance but maintain similar electronic effects . Compared to 8-Fluoro-3-iodo-quinoline (substituents at non-adjacent positions), the proximity of F and I in 7-Fluoro-8-iodoquinoline may lead to unique regioselectivity in reactions, such as Suzuki couplings or nucleophilic substitutions .

- Applications: Iodine’s radiochemical properties make 7-Fluoro-8-iodoquinoline a candidate for radioimaging or targeted cancer therapies, whereas 8-Hydroxyquinoline’s hydroxyl group enables metal ion chelation in analytical chemistry .

Positional Isomerism and Reactivity

- 8-Iodoquinoline Derivatives: 8-Iodoquinoline is a key precursor for synthesizing 8-substituted quinolines via Sandmeyer reactions or cross-couplings . The addition of fluorine at position 7 in 7-Fluoro-8-iodoquinoline could stabilize intermediates or direct further substitutions meta to the fluorine. In contrast, 8-Fluoro-3-iodo-quinoline’s distal substituents may lead to divergent reactivity patterns, favoring substitutions at the 5th or 6th positions .

Functional Group Comparisons

- Hydroxyl vs. Halogen Groups: 8-Hydroxyquinoline (8-HQ) forms stable complexes with metals like aluminum and zinc, whereas halogenated analogs like 7-Fluoro-8-iodoquinoline are more lipophilic, enhancing membrane permeability in drug design . Fluorine’s electronegativity and iodine’s polarizability could improve binding affinity in enzyme inhibition compared to non-halogenated quinolines.

Biologische Aktivität

7-Fluoro-8-iodoquinoline is a halogenated derivative of quinoline, characterized by the presence of a fluorine atom at the 7-position and an iodine atom at the 8-position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antimalarial, and anticancer properties. The unique combination of halogens in its structure enhances its reactivity and selectivity towards various biological targets.

Chemical Structure and Properties

The chemical formula for 7-Fluoro-8-iodoquinoline is . The incorporation of fluorine and iodine atoms significantly influences its chemical properties, enhancing binding affinity to biological targets.

The biological activity of 7-Fluoro-8-iodoquinoline is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The halogen atoms improve molecular recognition, which is crucial for modulating biological pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in disease processes.

- Anticancer Activity : It may induce apoptosis in cancer cells and interfere with DNA replication.

- Antimicrobial Effects : The compound can disrupt bacterial cell membranes or inhibit bacterial enzyme activity.

Antibacterial Activity

Research indicates that 7-Fluoro-8-iodoquinoline exhibits significant antibacterial properties against various strains of bacteria. Studies have demonstrated high binding affinities to bacterial enzymes, which may lead to effective inhibition of bacterial growth.

Antimalarial Activity

The compound has also shown promise as an antimalarial agent. Its mechanism involves targeting the metabolic pathways of the malaria parasite, leading to reduced parasitic load in infected hosts.

Anticancer Activity

In vitro studies have illustrated that 7-Fluoro-8-iodoquinoline possesses cytotoxic effects on several cancer cell lines, including HeLa and melanoma cells. The compound induces reactive oxygen species (ROS) generation, leading to DNA damage and subsequent cell death.

Research Findings and Case Studies

Case Study: Anticancer Efficacy

A study conducted on the effects of 7-Fluoro-8-iodoquinoline on melanoma cells revealed that treatment resulted in a significant increase in ROS levels, leading to DNA damage. The compound exhibited an IC50 value below 10 µM, indicating potent anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.